6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound with significant interest in medicinal chemistry. It is classified as a benzofuran derivative, which are known for their diverse biological activities. The compound has the following identifiers:
This compound is primarily used in research settings and is not intended for direct pharmaceutical use without further development.
6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is sourced from various chemical suppliers, including Enamine Ltd. and AChemBlock, which provide it for laboratory research purposes . It falls under the category of building blocks in organic synthesis, particularly useful for the development of pharmaceuticals and other bioactive compounds.
The synthesis of 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves several key steps:
The specific synthetic pathways can vary significantly based on the desired yield and purity of the final product .
The molecular structure of 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride can be represented as follows:
6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride can participate in various chemical reactions, including:
These reactions are critical for synthesizing more complex molecules in medicinal chemistry .
The mechanism of action of 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is not fully elucidated but is believed to involve interaction with specific biological targets. Compounds in this class often exhibit:
Further studies are required to clarify its specific mechanisms and potential therapeutic roles .
The physical properties of 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride include:
The chemical properties include:
6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride has several scientific applications:
The benzofuran scaffold—a fused bicyclic system of benzene and furan rings—has evolved from a natural product curiosity to a cornerstone of rational drug design. Early pharmacological interest emerged from naturally occurring derivatives like usnic acid, a dibenzofuran from lichens documented for its antibiotic properties since the 1930s [4]. The 1950s marked a pivotal shift with the isolation of psoralens (furocoumarins containing benzofuran motifs) from plants like Psoralea corylifolia, revealing photochemotherapeutic potential for skin disorders [4]. These discoveries catalyzed synthetic efforts, leading to the development of clinically impactful benzofuran drugs:
Table 1: Key Milestones in Benzofuran Pharmacophore Development
Time Period | Development | Representative Agent | Therapeutic Application |
---|---|---|---|
Pre-1950s | Natural product isolation | Usnic acid | Antibiotic |
1950s–1970s | Structural characterization & early synthesis | Psoralen, Bergapten | Psoriasis/Vitiligo therapy |
1980s–Present | Rational design & hybrid synthesis | Amiodarone, Donepezil analogs | Antiarrhythmic, Anti-Alzheimer's |
Contemporary research leverages scaffold modularity for molecular hybridization, exemplified by benzofuran-isatin conjugates (e.g., compound 5d) demonstrating sub-μM IC₅₀ values against colorectal cancer by inducing apoptosis via Bcl-2 suppression [7]. Similarly, 3-(piperazinylmethyl)benzofuran derivatives act as potent CDK2 inhibitors (IC₅₀ = 52.75 nM), arresting breast cancer cell cycles [6].
Halogenation—particularly fluorination—confers targeted enhancements to benzofuran bioactivity through three primary mechanisms:
Table 2: Impact of Fluorination on Drug Development
Parameter | Effect of Fluorination | Relevance to Benzofurans |
---|---|---|
Metabolic Stability | ↓ CYP-mediated oxidation | Prolonged in vivo half-life (e.g., antitumor agents) |
Membrane Permeability | ↑ log P (0.2–0.5 per F) | Enhanced CNS bioavailability |
Target Affinity | Halogen bonds with His, Tyr, Trp residues | Improved AChE IC₅₀ (e.g., 6-fluoro-benzofuran-amines) |
Fluorinated derivatives constitute ~30% of clinical trial candidates [5], underscoring fluorine’s indispensability in modern benzofuran optimization.
The incorporation of primary, secondary, or tertiary amines at the C3 position of 2,3-dihydrobenzofurans enables critical pharmacological interactions:
Table 3: Bioactivity of Amine-Substituted Benzofuran Derivatives
Amine Position | Biological Activity | Potency (IC₅₀/EC₅₀) | Target/Mechanism |
---|---|---|---|
C3-Primary amine | Acetylcholinesterase inhibition | 0.14 μM (compound 7c) | AChE catalytic site |
C3-Hydrazide linker | Antiproliferative (SW-620 cells) | 6.5 μM (compound 5d) | Bcl-2 downregulation |
Piperazinylmethyl | CDK2 inhibition | 52.75 nM (compound II) | G2/M cell cycle arrest |
Molecular docking confirms that 2,3-dihydrobenzofuran-3-amine derivatives adopt optimal conformations for deep cavity binding in enzymes like AChE, where the amine forms H-bonds with Tyr334 (distance: 2.1 Å) [2]. This precision engineering establishes 6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride as a versatile synthon for neurodegenerative and oncotherapeutic lead development.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: